molecular formula C13H15NO4 B1503220 (6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester CAS No. 908003-80-5

(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester

Cat. No. B1503220
CAS RN: 908003-80-5
M. Wt: 249.26 g/mol
InChI Key: TUWWXGSJJVKHRM-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C13H15NO4 . It is also known by other names, including Methyl (6,7-dimethoxy-1H-indol-3-yl)-acetate and 1H-Indole-3-acetic acid, 6,7-dimethoxy-, methyl ester . Let’s explore its various aspects:


Synthesis Analysis

The synthetic pathway for DIMAME involves the esterification of 6,7-dimethoxyindole-3-acetic acid with methanol. This reaction typically occurs under acidic conditions, resulting in the formation of the methyl ester. Researchers have reported various methods for its synthesis, including refluxing the acid with methanol in the presence of a strong acid catalyst .


Molecular Structure Analysis

DIMAME’s molecular structure consists of an indole ring system with two methoxy groups (–OCH3) attached at positions 6 and 7. The carboxylic acid group is esterified with a methyl group (–CH3) at the 3-position. The indole moiety imparts aromaticity and biological activity to the compound .


Chemical Reactions Analysis

DIMAME can undergo various chemical reactions, including hydrolysis (breaking the ester bond), oxidation, and substitution reactions. Researchers have explored its reactivity in the context of drug development and synthetic chemistry .


Physical And Chemical Properties Analysis

  • Acidity (pKa) : Predicted pKa value is 16.37 .

Scientific Research Applications

1. Chemical Reactions and Synthesis

(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester, being a derivative of indole-3-acetic acid (IAA), participates in various chemical reactions. For instance, it can undergo trifluoroacetic acid (TFA)-induced dimerization to form complex compounds (Bergman, Koch, & Pelcman, 1995). Additionally, it serves as a building block in the practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, indicating its utility in organic synthesis (Wang & Ikemoto, 2005).

2. Biological Activities

The methyl esters of similar indole derivatives have been studied for their inhibitory activity on enzymes like horseradish peroxidase. This suggests potential applications in biochemistry and pharmacology (Fuchs & Spiteller, 1999). Moreover, brominated indole derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have shown inhibition of bacterial growth, hinting at antimicrobial properties (Segraves & Crews, 2005).

3. Structural and Stereochemical Studies

The compound also finds use in structural and stereochemical investigations. For instance, the reaction of related indole-acetic acid esters with methyl ethyl ketone and subsequent analysis by X-ray crystallography provides insights into the stereochemistry of these reactions (El-Samahy, 2005).

4. Antimicrobial and Anticancer Evaluation

Derivatives of indole-3-acetic acid methyl ester have been synthesized and evaluated for their antimicrobial and anticancer potential. This research demonstrates the compound's relevance in developing new therapeutic agents (Sharma et al., 2012).

Mechanism of Action

DIMAME’s mechanism of action is not fully elucidated, but it likely interacts with cellular receptors or enzymes due to its structural resemblance to indole-based compounds. Further studies are needed to understand its specific biological targets and effects .

Safety and Hazards

As with any chemical compound, safety precautions should be followed when handling DIMAME. It is essential to consult Material Safety Data Sheets (MSDS) for specific safety information, including handling, storage, and disposal guidelines .

properties

IUPAC Name

methyl 2-(6,7-dimethoxy-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-16-10-5-4-9-8(6-11(15)17-2)7-14-12(9)13(10)18-3/h4-5,7,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWXGSJJVKHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CN2)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695141
Record name Methyl (6,7-dimethoxy-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester

CAS RN

908003-80-5
Record name Methyl (6,7-dimethoxy-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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